Enhanced Lipophilicity vs. the Des-Dinitroanilino Analog (LogP Comparison)
The target compound exhibits a calculated LogP of 4.54, which is substantially higher than the LogP of 2.16 for the des-dinitroanilino analog (E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid . This difference of 2.38 log units translates to an approximately 240-fold increase in the octanol-water partition coefficient, indicating markedly greater lipophilicity that would influence membrane partitioning and protein-binding behavior in biological assays .
| Evidence Dimension | Octanol-water partition coefficient (LogP, calculated) |
|---|---|
| Target Compound Data | LogP = 4.54 |
| Comparator Or Baseline | (E)-4-(4-Chlorophenyl)-4-oxobut-2-enoic acid (CAS 29582-39-6): LogP = 2.16 |
| Quantified Difference | ΔLogP = +2.38 (∼240-fold greater lipophilicity) |
| Conditions | Computational prediction (fragment-based); standard conditions. |
Why This Matters
Procurement decisions must account for this LogP differential because the 240-fold higher lipophilicity directly impacts solubility in aqueous assay buffers, non-specific binding to plasticware, and passive membrane permeability—parameters that can invalidate comparative biological screening if an inappropriate analog is substituted.
